molecular formula C10H8N2O3 B5331547 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol

3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol

Cat. No.: B5331547
M. Wt: 204.18 g/mol
InChI Key: PISUSBPNURXYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-5-ol is a benzo[d][1,3]dioxole-based pyrazole compound of high interest in medicinal chemistry research. Compounds featuring the 1,3-benzodioxole and pyrazole scaffolds are frequently explored as core structures in the development of novel therapeutic agents . For instance, structurally related pyrazole derivatives have demonstrated significant potential as potent inhibitors of metalloproteinases like meprin α and β, which are emerging drug targets in conditions such as cancer, fibrotic diseases, and Alzheimer's disease . Other research on similar 1,3-benzodioxol-5-yl pyrazoline derivatives has shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria . This compound serves as a key chemical intermediate for researchers working in drug discovery and bioorganic chemistry. All information provided is for research purposes only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-10-4-7(11-12-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISUSBPNURXYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=O)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Pyrazole and pyrazoline derivatives bearing the 1,3-benzodioxole group are structurally diverse. Key variations include substituents on the pyrazole ring, additional heterocycles (e.g., thiazole, oxazole), and functional groups (e.g., sulfonamides, hydroxamic acids). Below is a comparative analysis:

Table 1: Structural Features of Selected Analogues
Compound Name / ID Core Structure Substituents / Modifications Molecular Formula Reference ID
Target Compound 1H-pyrazol-5-ol 3-(1,3-benzodioxol-5-yl) C₁₀H₈N₂O₃ N/A
A16 (Thiazolyl-pyrazoline derivative) 4,5-dihydro-1H-pyrazol-1-yl 2-Furyl, naphthalen-2-yl-thiazole C₂₃H₁₈N₂O₂S
4b (Sulfonamide derivative) 4,5-dihydro-1H-pyrazol-1-yl 4-Methoxyphenyl, benzenesulphonamide C₂₃H₂₁N₃O₅S
Anle138b (Diphenylpyrazole) 1H-pyrazole 3-Bromophenyl, 1,3-benzodioxol-5-yl C₁₆H₁₁BrN₂O₂
Compound 3 (Pyrimidine derivative) Pyrimidin-4-yl 2-Amino-6-(1,3-benzodioxol-5-yl) C₁₇H₁₄N₄O₃S

Physicochemical Properties

The 1,3-benzodioxole moiety enhances aromaticity and lipophilicity, while substituents influence solubility, melting points, and stability. For example:

Table 2: Physicochemical Comparison
Compound Name / ID Melting Point (°C) Yield (%) Solubility Trends Reference ID
Target Compound Not reported - Moderate in polar solvents -
4b 171–173 30 Low in water, soluble in DMSO
4e 243–245 - Insoluble in water
A16 Not reported - Lipophilic (thiazole group)
Enzyme Inhibition
  • DPP-4 Inhibition : Pyrazoline derivatives synthesized from 1-(2-furyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one (e.g., compounds 1–3) showed DPP-4 inhibitory activity, though specific IC₅₀ values for the target compound remain unreported .
  • AChE/BuChE Inhibition :
    • A16 (38.5% AChE inhibition at 80 μg/mL) outperformed analogues with fluorophenyl groups (43.02% BuChE inhibition) .
    • Thiazole and naphthalenyl substituents enhanced activity compared to methoxy-substituted derivatives .

Q & A

Q. What are the established synthetic routes for 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with hydrazine derivatives and 1,3-dicarbonyl precursors. For example:

Condensation : Reacting 1,3-benzodioxole-5-carbaldehyde with hydrazine hydrate to form the pyrazole core.

Cyclization : Using acidic or basic conditions to close the pyrazole ring.

Purification : Chromatography or recrystallization to isolate the product.

Critical optimization parameters include:

  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate condensation .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)ConditionsReference
Hydrazine condensation65–75DMF, 90°C, 12 hr
Acid-catalyzed cyclization78HCl, ethanol, reflux

Q. How is the structural characterization of this compound validated?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:

  • NMR : 1^1H and 13^13C NMR confirm proton environments and carbon connectivity. For example, the benzodioxole protons appear as a singlet at δ 6.8–7.1 ppm, while the pyrazole-OH resonates at δ 10.5–11.0 ppm .
  • X-ray crystallography : Single-crystal studies resolve bond lengths (e.g., C–N pyrazole bonds: 1.34–1.38 Å) and dihedral angles between benzodioxole and pyrazole moieties (e.g., 15–20°) .
  • Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 245.08) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: Initial screenings suggest diverse bioactivities:

  • Anticancer : IC₅₀ values of 10–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .
  • Antimicrobial : Moderate inhibition of Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL) .
  • Enzyme inhibition : Competitive inhibition of COX-2 (Ki: 2.3 µM) and moderate MAO-B inhibition (IC₅₀: 15 µM) .

Experimental Design Note : Use positive controls (e.g., doxorubicin for anticancer assays) and standardized protocols (CLSI guidelines for antimicrobial tests) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer: SAR strategies include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂) at the pyrazole 4-position enhances anticancer activity but reduces solubility .
  • Hybridization : Attaching benzimidazole (e.g., 5-(1H-benzimidazol-2-yl)) improves kinase inhibition by enabling π-π stacking with ATP-binding pockets .
  • Bioisosteric replacement : Replacing benzodioxole with trifluoromethylpyrazole increases metabolic stability but may reduce CNS penetration .

Q. Table 2: Key SAR Findings

ModificationBiological EffectReference
4-NO₂ substitution↑ Anticancer activity (IC₅₀: 8 µM)
Benzimidazole hybridization↑ Kinase inhibition (Ki: 0.9 µM)

Q. How can computational modeling predict binding modes and pharmacokinetic properties?

Methodological Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to dock the compound into COX-2 (PDB: 5KIR). The benzodioxole group occupies the hydrophobic pocket, while pyrazole-OH forms hydrogen bonds with Arg120 .
  • ADMET prediction : Tools like SwissADME predict moderate bioavailability (TPSA: 75 Ų, LogP: 2.1) and CYP3A4-mediated metabolism .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives .

Q. How should researchers address contradictory data in biological assays?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values across studies) can arise from:

  • Assay conditions : Differences in cell culture media (e.g., serum concentration) or incubation time .
  • Compound purity : Verify purity via HPLC (>95%) and exclude solvent residues (e.g., DMSO) as confounding factors .
  • Target selectivity : Use isoform-specific inhibitors (e.g., celecoxib for COX-2) to confirm mechanism .

Q. Resolution Workflow :

Replicate assays under standardized conditions.

Validate compound integrity with LC-MS.

Perform counter-screens against related targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.